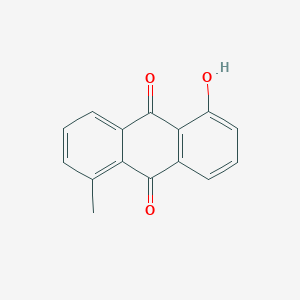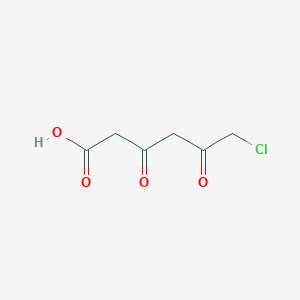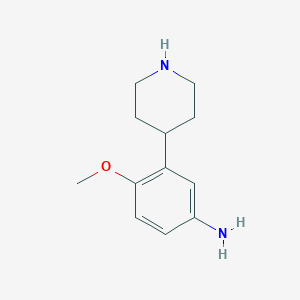
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is a fluorinated derivative of naphthacene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to achieve the desired substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. The specific conditions and reagents used can vary depending on the desired outcome.
Common Reagents and Conditions
Common reagents for substitution reactions include nucleophiles such as amines or alkoxides. Oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions might involve hydrogen gas or metal hydrides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthacene derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Its unique structural properties make it a candidate for use in advanced materials, such as liquid crystals and semiconductors.
Biological Research: While specific biological applications are less documented, fluorinated aromatic compounds are often studied for their potential use in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action for Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- involves its interaction with molecular targets through its aromatic and fluorinated structure. The fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in electronic conductivity or binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Pentacene: A larger acene with five fused benzene rings, known for its use in organic electronics.
Uniqueness
Naphthacene, 1,2,3,4-tetrafluoro-7,10-bis(hexyloxy)- is unique due to its specific fluorination and hexyloxy substitution, which confer distinct electronic and structural properties. These modifications can enhance its stability, solubility, and reactivity compared to other acenes .
Properties
CAS No. |
875628-07-2 |
|---|---|
Molecular Formula |
C30H32F4O2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-7,10-dihexoxytetracene |
InChI |
InChI=1S/C30H32F4O2/c1-3-5-7-9-13-35-25-11-12-26(36-14-10-8-6-4-2)22-16-20-18-24-23(17-19(20)15-21(22)25)27(31)29(33)30(34)28(24)32/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI Key |
RVZAZEIIJZEPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C2C=C3C=C4C(=CC3=CC2=C(C=C1)OCCCCCC)C(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
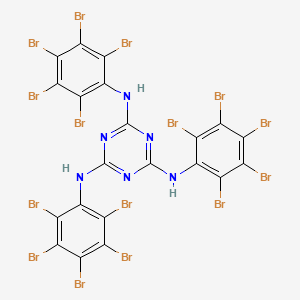

![1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-](/img/structure/B12590270.png)
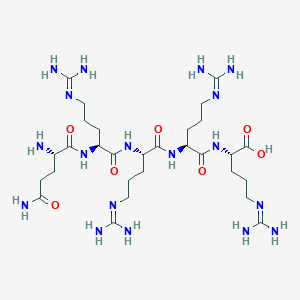
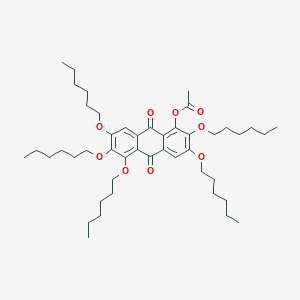
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

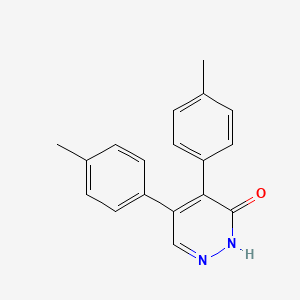
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
